

6-Bromo-4-chloroquinazoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Bromomethyl)-4-chloroquinazoline

Cat. No.: B122212

[Get Quote](#)

For researchers, scientists, and drug development professionals, 6-bromo-4-chloroquinazoline stands as a pivotal heterocyclic building block in the synthesis of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom at the 6-position and a chlorine atom at the 4-position, offers strategic advantages for the construction of diverse molecular architectures, particularly in the realm of oncology.

This technical guide provides an in-depth review of the synthesis, chemical properties, and significant applications of 6-bromo-4-chloroquinazoline, with a focus on its role in the development of targeted cancer therapeutics. The information presented herein is curated from peer-reviewed literature and patents to support ongoing research and development efforts.

Physicochemical Properties

6-Bromo-4-chloroquinazoline is a solid compound with the molecular formula $C_8H_4BrClN_2$ and a molecular weight of 243.49 g/mol .^{[1][2]} It is characterized by its reactive chloro and bromo substituents, which serve as versatile handles for a variety of chemical transformations.

Property	Value	Reference
Molecular Formula	C ₈ H ₄ BrClN ₂	[2]
Molecular Weight	243.49 g/mol	[1] [2]
IUPAC Name	6-bromo-4-chloroquinazoline	[1]
SMILES	C1=CC2=C(C=C1Br)C(=NC=N2)Cl	[1]
InChIKey	JFJNDMNYNYLFLJ-UHFFFAOYSA-N	[1]
Physical Form	Solid	
Storage	-20°C, sealed storage, away from moisture	[2]

Synthesis of 6-Bromo-4-chloroquinazoline

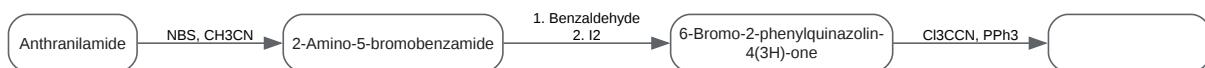
The synthesis of 6-bromo-4-chloroquinazoline typically originates from 5-bromoanthranilic acid. A common synthetic pathway involves the cyclization of 5-bromoanthranilic acid to form a quinazolinone intermediate, followed by chlorination.

A prevalent method for synthesizing 6-bromo-2-substituted-4(3H)-quinazolinones involves the reaction of 5-bromoanthranilic acid with an acyl chloride or anhydride to yield a 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate.[\[3\]](#) This intermediate is subsequently reacted with an amine or other nucleophiles to form the quinazolinone ring.[\[3\]](#)

Experimental Protocol: Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline^[4]

A notable synthesis of a related derivative, 6-bromo-4-chloro-2-phenylquinazoline, involves a multi-step process starting from anthranilamide.

Step 1: Bromination of Anthranilamide


- Anthranilamide is brominated using N-bromosuccinimide (NBS) in acetonitrile at room temperature to yield 2-amino-5-bromobenzamide.[\[4\]](#)

Step 2: Cyclocondensation and Dehydrogenation

- The resulting 2-amino-5-bromobenzamide undergoes cyclocondensation with benzaldehyde, followed by dehydrogenation promoted by iodine, to afford 6-bromo-2-phenylquinazolin-4(3H)-one.[4]

Step 3: Chlorination

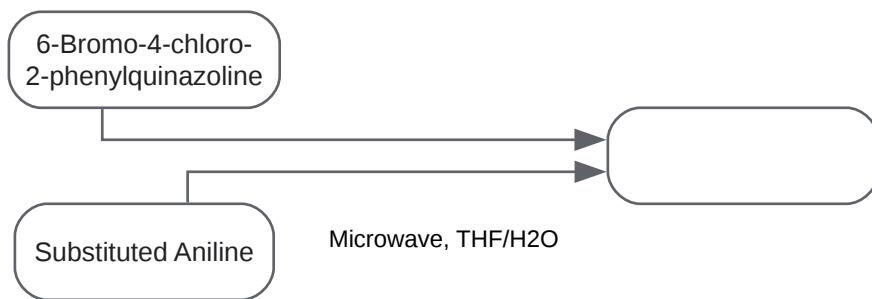
- The quinazolin-4(3H)-one is then chlorinated using a combination of trichloroacetonitrile (Cl_3CCN) and triphenylphosphine (PPh_3) to yield 6-bromo-4-chloro-2-phenylquinazoline.[4]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 6-bromo-4-chloro-2-phenylquinazoline.

Key Reactions and Applications in Medicinal Chemistry

The 4-chloro substituent of 6-bromo-4-chloroquinazoline is highly susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$), making it an excellent electrophilic partner for a wide range of nucleophiles, particularly amines. This reactivity is the cornerstone of its application in medicinal chemistry.


N-Arylation and the Synthesis of 4-Anilinoquinazolines

A significant application of 6-bromo-4-chloroquinazoline and its derivatives is the synthesis of 4-anilinoquinazolines. These compounds are a well-established class of anticancer agents, with several approved drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[4] The presence of a halogen at the 6-position of the quinazoline ring has been associated with enhanced antiproliferative activity. [4]

Microwave-mediated N-arylation of 4-chloroquinazolines with various anilines provides a rapid and efficient route to a library of 4-anilinoquinazoline derivatives.[4]

Experimental Protocol: Microwave-Assisted N-Arylation of 6-Bromo-4-chloro-2-phenylquinazoline[4]

- A mixture of 6-bromo-4-chloro-2-phenylquinazoline and a substituted aniline in a solvent system like THF/H₂O is subjected to microwave irradiation.
- The reaction typically proceeds to completion within minutes, affording the desired 4-anilinoquinazoline in good to excellent yields.[4]

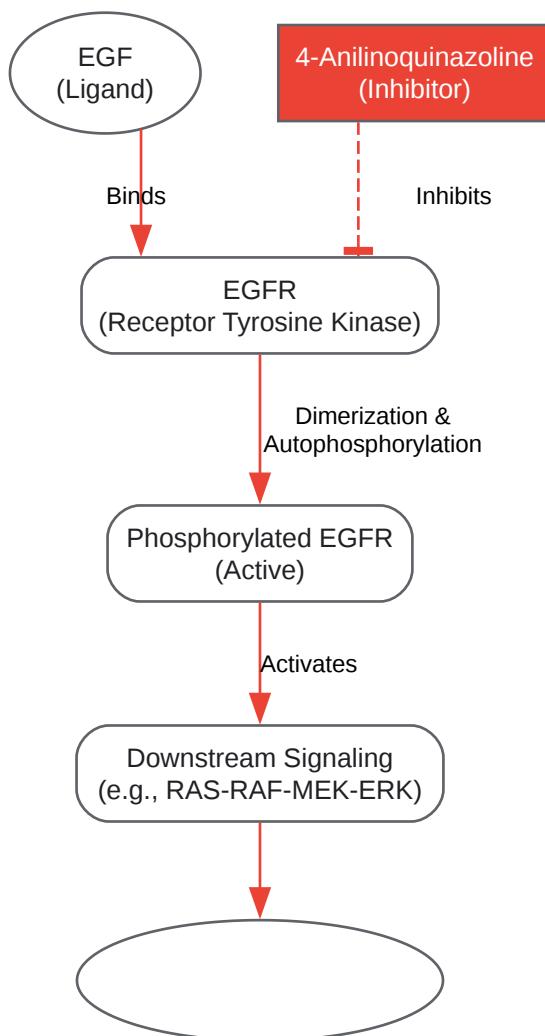
[Click to download full resolution via product page](#)

Caption: N-Arylation of 6-bromo-4-chloro-2-phenylquinazoline.

Biological Activity of 6-Bromo-4-chloroquinazoline Derivatives

Derivatives of 6-bromo-4-chloroquinazoline have demonstrated significant potential as anticancer agents. The 4-anilinoquinazoline scaffold is a known inhibitor of EGFR, a key target in cancer therapy.[3]

A study on novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines, synthesized from 6-bromo-4-chloro-2-phenylquinazoline, revealed promising antiproliferative properties against various cancer cell lines.[4]


Compound	Cell Line	IC ₅₀ (μM)	Reference
10b (a 4-anilinoquinazoline derivative)	HCT-116 (Colon Cancer)	2.8	[4]
10b (a 4-anilinoquinazoline derivative)	T98G (Glioblastoma)	2.0	[4]

These findings underscore the importance of the 6-bromo-4-chloroquinazoline scaffold in the design of new and effective anticancer agents.

Signaling Pathways

The primary mechanism of action for many anticancer drugs derived from the 4-anilinoquinazoline scaffold is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.^[3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a common feature in many cancers.

4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling.

[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.

Conclusion

6-Bromo-4-chloroquinazoline is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic placement of reactive halogen atoms facilitates the synthesis of a wide array of derivatives, most notably the 4-anilinoquinazolines, which have shown significant promise as anticancer agents through the inhibition of key signaling pathways like EGFR. The continued exploration of the chemistry and biological activity of 6-bromo-4-chloroquinazoline derivatives holds great potential for the discovery of novel therapeutics to address unmet medical needs, particularly in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Bromo-4-chloroquinazoline: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122212#6-bromomethyl-4-chloroquinazoline-comprehensive-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com